molecular formula C47H86N16O13 B1620099 Gsk peptide CAS No. 99278-03-2

Gsk peptide

Número de catálogo: B1620099
Número CAS: 99278-03-2
Peso molecular: 1083.3 g/mol
Clave InChI: RAXBNPHSJQAKOG-SOGCEIGASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gsk peptide, also known as this compound, is a useful research compound. Its molecular formula is C47H86N16O13 and its molecular weight is 1083.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diabetes Management

GSK has developed several glucagon-like peptide-1 (GLP-1) receptor agonists, including albiglutide and GSK2374697, which are pivotal in managing type 2 diabetes.

  • Albiglutide : Albiglutide is a once-weekly GLP-1 receptor agonist that demonstrated significant cardiovascular benefits in patients with type 2 diabetes. The Harmony Outcomes study showed that albiglutide reduced the risk of major adverse cardiovascular events in this population, highlighting its efficacy beyond glycemic control .
  • GSK2374697 : This long-duration GLP-1 receptor agonist was investigated for its effects on postprandial GLP-1 and peptide YY (PYY) levels. In clinical trials, it effectively reduced these levels in both normal and obese subjects, suggesting its potential role in appetite regulation and metabolic control .

Cardiovascular Health

GSK's peptides also target cardiovascular conditions. The results from the Harmony Outcomes study indicate that albiglutide not only aids in glycemic control but also contributes to cardiovascular safety and efficacy, making it a dual-action therapeutic agent .

Infectious Diseases

GSK1322322 is a peptide deformylase (PDF) inhibitor developed for treating acute bacterial infections. It has shown potent antibacterial activity against various resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. Clinical studies indicated that GSK1322322 inhibited bacterial growth at low concentrations, suggesting its potential as an effective treatment option for serious infections .

Half-Life Extension Platform

The AlbudAb™ platform developed by GSK enhances the pharmacokinetics of peptides by extending their half-life. This technology allows for less frequent dosing while maintaining therapeutic efficacy. The platform involves the covalent attachment of peptides to a human domain antibody that binds to serum albumin, thus preventing renal clearance .

Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)

Recent studies have explored peptides that inhibit GSK-3β, a key enzyme involved in Alzheimer's disease pathology. Kappa casein-derived peptides have been identified as potential inhibitors, demonstrating promising interactions that stabilize the enzyme's structure and reduce its activity . This approach highlights the versatility of peptide applications beyond traditional therapeutic areas.

Table 1: Summary of GSK Peptides and Their Applications

PeptideApplication AreaKey Findings
AlbiglutideType 2 DiabetesReduced cardiovascular events; improved glycemic control
GSK2374697Type 2 DiabetesDecreased postprandial GLP-1 and PYY levels
GSK1322322Infectious DiseasesEffective against resistant bacterial strains
Kappa casein-derived peptidesAlzheimer's DiseasePotential GSK-3β inhibitors with stabilizing effects

Table 2: Clinical Trial Results for Albiglutide

Study NamePopulationPrimary OutcomeResult
Harmony OutcomesType 2 Diabetes patients with CV diseaseMajor adverse cardiovascular events reductionStatistically significant reduction

Case Study: Albiglutide in Cardiovascular Risk Reduction

In the Harmony Outcomes study, over 4,500 participants were evaluated to assess the impact of albiglutide on cardiovascular outcomes. The study demonstrated a significant reduction in major adverse cardiovascular events compared to placebo, underscoring the importance of GLP-1 receptor agonists in managing diabetes with concurrent cardiovascular risks.

Case Study: Efficacy of GSK1322322

Clinical trials involving GSK1322322 showed high efficacy rates against various strains of bacteria resistant to multiple antibiotics. The compound was particularly effective at concentrations as low as 1 μg/ml against S. pneumoniae, indicating its potential role as a frontline treatment for acute bacterial infections .

Análisis De Reacciones Químicas

Inhibitory Mechanisms of GSK-3 Peptides

Structural Interactions with GSK-3
Inhibitory peptides (e.g., LRP6 motifs or phosphorylated N-terminal peptides) bind to GSK-3’s substrate-binding pocket, triggering conformational changes:

  • C-Loop Remodeling : The C-loop (residues 92–94) shifts by 8.5 Å , clamping onto the peptide backbone .

  • Key Interactions :

    • Phe93 sandwiches between P+2 and P+5 residues of the peptide.

    • Hydrogen bonds form between peptide backbones (P+4/P+5) and the C-loop .

    • Water-mediated contacts stabilize Tyr216 and proline residues in LRP6 motifs .

Computational Design of GSK-3β Inhibitors

Peptide Library Screening and Dynamics
A study on kappa-casein-derived peptides identified LRFFVAPFPE (IP8) as a top inhibitor via docking and molecular dynamics (MD):

Parameter Apo GSK-3β MP31-Bound GSK-3β
RMSD (Å) High fluctuationsReduced fluctuations (~0.5 Å)
Rg (nm²) Extended conformationCompact structure (181.68 nm²)

Phosphorylation Pathways in Inhibitory Peptides

IKK-Activated GSK-3β Inhibitory Peptide (IAGIP)
The IAGIP peptide undergoes phosphorylation to inhibit GSK-3β:

  • IKK Phosphorylation : Serine residues in the IKK motif (RHDSGLDSMKD ) are phosphorylated during inflammation.

  • GSK-3β/LRP6 Phosphorylation : LRP6 motifs (PPPSPxS ) are phosphorylated by GSK-3β and CK1, enhancing inhibitory activity .

Propiedades

Número CAS

99278-03-2

Fórmula molecular

C47H86N16O13

Peso molecular

1083.3 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C47H86N16O13/c1-22(2)19-31(59-37(67)28-13-10-16-52-28)40(70)58-29(14-11-17-53-46(48)49)38(68)57-30(15-12-18-54-47(50)51)39(69)63-35(27(9)65)44(74)60-32(20-23(3)4)41(71)61-33(21-64)42(72)62-34(24(5)6)43(73)55-25(7)36(66)56-26(8)45(75)76/h22-35,52,64-65H,10-21H2,1-9H3,(H,55,73)(H,56,66)(H,57,68)(H,58,70)(H,59,67)(H,60,74)(H,61,71)(H,62,72)(H,63,69)(H,75,76)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

Clave InChI

RAXBNPHSJQAKOG-SOGCEIGASA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

SMILES isomérico

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O

SMILES canónico

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Secuencia

PLRRTLSVAA

Sinónimos

GSK peptide
Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.